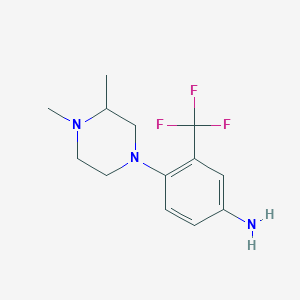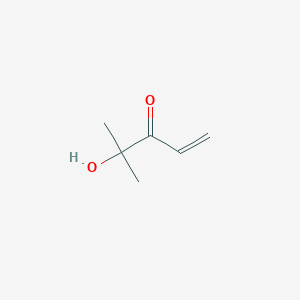
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- typically involves the reaction of appropriate amines with carboxylic acids or their derivatives. One common method is the reaction of 4-hydroxy-3,4-dimethyl-2-methylene pentanoic acid with N,N-bis(1-methylethyl)amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学研究应用
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
Pentanamide: A simpler amide with fewer functional groups.
4-Hydroxy-3,4-dimethyl-2-methylene pentanoic acid: The precursor acid used in the synthesis of the compound.
N,N-bis(1-methylethyl)amine: The amine component used in the synthesis.
Uniqueness
Pentanamide,4-hydroxy-3,4-dimethyl-2-methylene-N,N-bis(1-methylethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
81011-47-4 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC 名称 |
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide |
InChI |
InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3 |
InChI 键 |
NICNDBDVWHXCMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
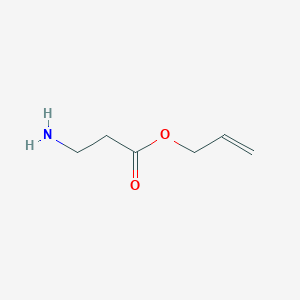
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)

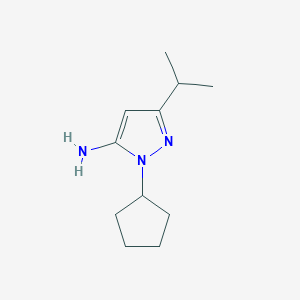
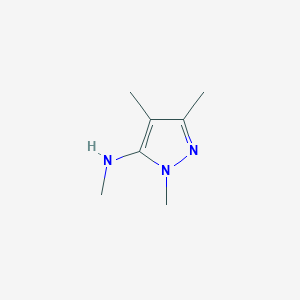


![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
